Acid-PEG2-NHS ester
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Overview
Description
Acid-PEG2-NHS ester is a chemical compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an acid group and an N-hydroxysuccinimide (NHS) ester group. The compound is widely used in bioconjugation and crosslinking applications due to its ability to react with primary amines to form stable amide bonds. This makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG2-NHS ester typically involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The final product is often stored under desiccated conditions at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Acid-PEG2-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient at neutral to slightly basic pH (7-9) .
Common Reagents and Conditions:
Reagents: Primary amines, such as those found in proteins and peptides.
Conditions: The reaction is typically carried out in aqueous buffers or organic solvents like DMF or DMSO.
Major Products: The primary product of the reaction is an amide bond formed between the amine group of the target molecule and the NHS ester group of this compound. This results in the conjugation of the PEG moiety to the target molecule, enhancing its solubility and stability .
Scientific Research Applications
Acid-PEG2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent to modify surfaces and create PEGylated compounds.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and stability of therapeutic agents.
Industry: Applied in the development of biocompatible materials and coatings for medical devices and implants.
Mechanism of Action
The mechanism of action of Acid-PEG2-NHS ester involves the formation of a stable amide bond between the NHS ester group and the primary amine group of the target molecule. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond . The PEG moiety enhances the solubility and stability of the conjugated molecule, reducing aggregation and immunogenicity .
Comparison with Similar Compounds
Azido-PEG2-NHS ester: Contains an azide group instead of an acid group, used in click chemistry applications.
Mal-PEG-NHS ester: Contains a maleimide group, used for thiol-reactive conjugation.
Fmoc-PEG-NHS ester: Contains a fluorenylmethyloxycarbonyl (Fmoc) group, used in peptide synthesis.
Uniqueness: Acid-PEG2-NHS ester is unique due to its combination of an acid group and an NHS ester group, allowing for versatile conjugation strategies. The acid group can be further modified or used in additional reactions, providing greater flexibility in bioconjugation and crosslinking applications .
Properties
IUPAC Name |
3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO8/c14-9-1-2-10(15)13(9)21-12(18)4-6-20-8-7-19-5-3-11(16)17/h1-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDVUAAFWRODRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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